molecular formula C36H24N2O5 B11635723 N-(4-{9-[4-(Furan-2-amido)phenyl]-10-oxoanthracen-9-YL}phenyl)furan-2-carboxamide

N-(4-{9-[4-(Furan-2-amido)phenyl]-10-oxoanthracen-9-YL}phenyl)furan-2-carboxamide

Cat. No.: B11635723
M. Wt: 564.6 g/mol
InChI Key: IEODAJOKERHSRH-UHFFFAOYSA-N
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Description

N-(4-{9-[4-(FURAN-2-AMIDO)PHENYL]-10-OXO-9,10-DIHYDROANTHRACEN-9-YL}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives. These compounds are characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-(4-{9-[4-(FURAN-2-AMIDO)PHENYL]-10-OXO-9,10-DIHYDROANTHRACEN-9-YL}PHENYL)FURAN-2-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. One common method involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials. The reactions are typically carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N-(4-{9-[4-(FURAN-2-AMIDO)PHENYL]-10-OXO-9,10-DIHYDROANTHRACEN-9-YL}PHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, furan derivatives have been studied for their antibacterial, antifungal, and anticancer properties. They have shown potential as therapeutic agents for treating various diseases, including infections and cancer . In the industry, furan derivatives are used in the production of resins, solvents, and other chemicals .

Mechanism of Action

The mechanism of action of N-(4-{9-[4-(FURAN-2-AMIDO)PHENYL]-10-OXO-9,10-DIHYDROANTHRACEN-9-YL}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

N-(4-{9-[4-(FURAN-2-AMIDO)PHENYL]-10-OXO-9,10-DIHYDROANTHRACEN-9-YL}PHENYL)FURAN-2-CARBOXAMIDE can be compared with other furan derivatives, such as nitrofurantoin and furfural. While all these compounds share the furan ring structure, they differ in their specific functional groups and biological activities. For example, nitrofurantoin is primarily used as an antibacterial agent, while furfural is an important industrial chemical used in the production of resins and solvents .

Properties

Molecular Formula

C36H24N2O5

Molecular Weight

564.6 g/mol

IUPAC Name

N-[4-[9-[4-(furan-2-carbonylamino)phenyl]-10-oxoanthracen-9-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C36H24N2O5/c39-33-27-7-1-3-9-29(27)36(30-10-4-2-8-28(30)33,23-13-17-25(18-14-23)37-34(40)31-11-5-21-42-31)24-15-19-26(20-16-24)38-35(41)32-12-6-22-43-32/h1-22H,(H,37,40)(H,38,41)

InChI Key

IEODAJOKERHSRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)NC(=O)C5=CC=CO5)C6=CC=C(C=C6)NC(=O)C7=CC=CO7

Origin of Product

United States

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